N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide
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Overview
Description
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazono group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide typically involves the condensation of 4-formylacetanilide with phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Formylacetanilide+Phenylhydrazine→N-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide
The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylhydrazone oxides.
Reduction: Formation of N-{4-[(E)-(2-phenylamino)methyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives on the phenyl rings.
Scientific Research Applications
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the hydrazono group.
N-(4-Bromophenyl)acetamide: Contains a bromine substituent on the phenyl ring, offering different reactivity.
N-(4-Nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
59670-41-6 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-12(19)17-14-9-7-13(8-10-14)11-16-18-15-5-3-2-4-6-15/h2-11,18H,1H3,(H,17,19)/b16-11+ |
InChI Key |
MITYRPOKQBVKMJ-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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